molecular formula C9H15NO2 B11769085 Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11769085
M. Wt: 169.22 g/mol
InChI Key: YEUNTQQFKFOGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions typically involve the use of a Lewis acid catalyst to promote the cycloaddition reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or modulating their function. The ester functional group can undergo hydrolysis, releasing the active amine or carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3

InChI Key

YEUNTQQFKFOGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1CNCC2

Origin of Product

United States

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